Guanidine, 2-nitro-1-nitroso-1-octyl-
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Overview
Description
Guanidine, 2-nitro-1-nitroso-1-octyl- is a derivative of guanidine, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This particular derivative is characterized by the presence of nitro and nitroso groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-nitro-1-nitroso-1-octyl- typically involves the reaction of octylamine with nitroguanidine under specific conditions. The process begins with the nitration of guanidine to form nitroguanidine, which is then reacted with octylamine in the presence of a nitrosating agent to yield the desired compound .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale nitration and nitrosation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 2-nitro-1-nitroso-1-octyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include amino derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Guanidine, 2-nitro-1-nitroso-1-octyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of guanidine, 2-nitro-1-nitroso-1-octyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroguanidine derivatives such as:
- Clothianidin
- Dinotefuran
- Imidacloprid
- Thiamethoxam
Uniqueness
Guanidine, 2-nitro-1-nitroso-1-octyl- is unique due to its specific combination of nitro and nitroso groups, which confer distinct reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins or other biomolecules is desired .
Properties
CAS No. |
35799-08-7 |
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Molecular Formula |
C9H19N5O3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-nitro-1-nitroso-1-octylguanidine |
InChI |
InChI=1S/C9H19N5O3/c1-2-3-4-5-6-7-8-13(12-15)9(10)11-14(16)17/h2-8H2,1H3,(H2,10,11) |
InChI Key |
AOZCQGYQFGAKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C(=N[N+](=O)[O-])N)N=O |
Origin of Product |
United States |
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